1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This compound uniquely combines a phenolic hydroxyl and aromatic bromine on a trifluoromethyl ketone scaffold, delivering orthogonally reactive handles for parallel SAR exploration. Its LogP (2.90) and PSA (37.3 Ų) align with CNS MPO guidelines, while the low MW (269 Da) and dual functionalization make it an ideal fragment for FBDD. The bromine enables Suzuki-Miyaura diversification; the hydroxyl permits subsequent alkylation/acylation. The trifluoromethyl ketone serves as a serine hydrolase warhead for ABPP probe design. Procure this intermediate to accelerate fluorinated bioactive molecule libraries.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
Cat. No. B15065494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C(F)(F)F)Br)O
InChIInChI=1S/C8H4BrF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H
InChIKeyLKHUOHYMSVBLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone: A Bifunctional Building Block for Fluorinated Drug Discovery


1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone (CAS 303143-05-7) is a halogenated trifluoroacetophenone derivative that integrates a phenolic hydroxyl, an aromatic bromine, and an electron-deficient trifluoromethyl ketone moiety within a single scaffold . This combination confers a distinctive physicochemical signature—high lipophilicity (LogP 2.90), moderate polar surface area (37.3 Ų), and a hydrogen bond donor/acceptor profile—that positions the compound as a versatile intermediate for constructing fluorinated bioactive molecules .

Why Simple 4-Hydroxy or 3-Bromo Analogs Cannot Replace 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone


Close structural analogs—such as 1-(4-hydroxyphenyl)-2,2,2-trifluoroethanone (lacking bromine) or 1-(3-bromophenyl)-2,2,2-trifluoroethanone (lacking hydroxyl)—exhibit markedly different physicochemical and reactivity profiles . The target compound's unique orthogonality arises from the simultaneous presence of a hydrogen-bond-donating phenol and a heavy bromine atom adjacent on the aromatic ring. This substitution pattern alters lipophilicity, electronic distribution, and synthetic utility in ways that cannot be replicated by mono-functionalized analogs. Procurement decisions that overlook these quantifiable differences risk introducing compounds with divergent solubility, permeability, or downstream functionalization potential, ultimately compromising SAR studies or synthetic efficiency .

Quantitative Differentiation of 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone from Closest Analogs


Lipophilicity (LogP) Advantage Over Non-Brominated 4-Hydroxy Analog

The target compound exhibits a LogP of 2.90, which is 0.76 units higher than the non-brominated 1-(4-hydroxyphenyl)-2,2,2-trifluoroethanone (LogP 2.14) . This increased lipophilicity, driven by the ortho-bromine substituent, enhances predicted membrane permeability while maintaining a phenolic hydrogen-bond donor critical for target engagement.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Polar Surface Area (PSA) Modulation Relative to 3-Bromo Analog

The target compound's PSA of 37.3 Ų is 20.2 Ų higher than the 3-bromo analog lacking a hydroxyl group (PSA 17.1 Ų) . This intermediate PSA value—contributed exclusively by the phenolic hydroxyl and the carbonyl oxygen—balances lipophilicity with aqueous solubility, avoiding the extremely low PSA of the fully non-polar bromo analog.

ADME Bioavailability Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Profile for Targeted Interactions

The target compound possesses exactly one hydrogen bond donor (phenolic OH) and five hydrogen bond acceptors (carbonyl O, three fluorine atoms on the CF₃ group, and the phenolic oxygen lone pairs) . In contrast, the 3-bromo analog lacks a hydrogen bond donor entirely (HBD = 0), while the 4-hydroxy analog, though possessing one HBD, has a different electronic environment due to the absence of the ortho-bromine . This specific HBD/HBA ratio (1:5) enables precise, directional hydrogen bonding in protein-ligand complexes while the CF₃ group provides fluorophilic interactions.

Structure-Based Drug Design Molecular Recognition Binding Affinity

Bromine as a Versatile Synthetic Handle for Cross-Coupling Reactions

The aromatic bromine atom in the target compound serves as a privileged leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1]. While the 3-bromo analog also contains a bromine, it lacks the orthogonal hydroxyl group that can be independently protected or functionalized. The 4-hydroxy analog, conversely, lacks a halogen for cross-coupling entirely, limiting its synthetic versatility.

Synthetic Chemistry C–C Bond Formation Late-Stage Functionalization

Trifluoromethyl Ketone Moiety as a Serine Hydrolase Warhead

The trifluoromethyl ketone (TFK) group is a well-established reversible covalent warhead for serine hydrolases, forming a stable hemiketal with the active-site serine residue [1]. The target compound incorporates this TFK moiety while also offering a bromine atom for subsequent diversification or halogen bonding. In contrast, non-fluorinated analogs exhibit dramatically reduced electrophilicity at the carbonyl carbon, significantly lowering inhibitory potency.

Enzyme Inhibition Covalent Inhibitors Chemical Biology

Optimal Research and Procurement Scenarios for 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone


Lead Optimization in CNS Drug Discovery

Medicinal chemists optimizing a lead series for central nervous system (CNS) targets require compounds with balanced lipophilicity (LogP 2–4) and moderate PSA (<70 Ų) to ensure passive blood-brain barrier penetration [1]. The target compound's LogP of 2.90 and PSA of 37.3 Ų fall squarely within these optimal ranges, whereas the less lipophilic 4-hydroxy analog (LogP 2.14) or the low-PSA 3-bromo analog (PSA 17.1 Ų) deviate from the CNS MPO sweet spot [2]. Procurement of this specific intermediate supports iterative SAR exploration with predictable CNS ADME properties.

Fragment-Based Drug Design (FBDD) Library Construction

In FBDD campaigns, fragments must possess a low molecular weight (<300 Da), appropriate solubility, and at least one synthetic handle for elaboration [1]. The target compound (MW 269.0) meets these criteria while offering two orthogonal functional groups (bromine and hydroxyl) for independent optimization vectors [2]. This dual functionality is absent in the mono-functionalized analogs, making the target compound a superior starting fragment for generating diverse, high-quality lead series.

Synthesis of Biaryl and Heteroaryl Fluorinated Pharmacophores

The compound serves as an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse biaryl systems incorporating a trifluoromethyl ketone and a phenolic hydroxyl [1]. Subsequent functionalization of the hydroxyl group (e.g., alkylation, acylation) provides a modular route to libraries of fluorinated bioactive molecules. This synthetic pathway is inaccessible with the 4-hydroxy analog (lacks bromine) and provides fewer diversification points with the 3-bromo analog (lacks hydroxyl) [2].

Development of Serine Hydrolase Probes and Inhibitors

The trifluoromethyl ketone moiety is a validated warhead for activity-based protein profiling (ABPP) of serine hydrolases [1]. The target compound can be directly employed to synthesize fluorescent or biotinylated probes for target engagement studies, or as a starting point for structure-guided inhibitor optimization [2]. Non-fluorinated analogs lack the electrophilic carbonyl required for covalent modification of the active-site serine, rendering them unsuitable for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-4-hydroxyphenyl)-2,2,2-trifluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.